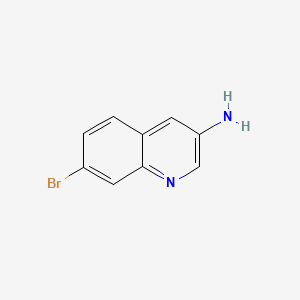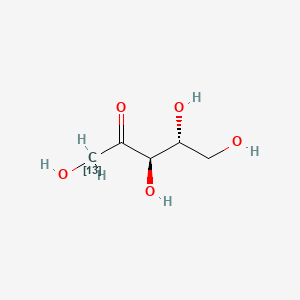
D-Ribulose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribulose-13C: is a labeled form of D-erythro-pent-2-ulose, also known as D-ribulose. This compound is a five-carbon sugar (pentose) with a ketone functional group at the second carbon position. The “D” configuration indicates the orientation of the hydroxyl group on the asymmetric carbon farthest from the carbonyl group. The “13C” label signifies that the first carbon atom in the molecule is a carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribulose-13C typically involves the incorporation of the carbon-13 isotope into the starting material. One common method is to start with a carbon-13 labeled precursor, such as [1-13C]glucose, and convert it through a series of enzymatic or chemical reactions to this compound. The reaction conditions often involve mild temperatures and neutral pH to preserve the integrity of the sugar molecule .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in large quantities using biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate the carbon-13 isotope into the sugar backbone. These methods are scalable and can produce high-purity labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions
D-Ribulose-13C undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Acidic or basic catalysts to facilitate the substitution of hydroxyl groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
D-Ribulose-13C is widely used in scientific research due to its labeled carbon atom, which allows for detailed studies using NMR spectroscopy. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Tracing metabolic pathways and understanding enzyme functions.
Medicine: Investigating metabolic disorders and developing diagnostic tools.
Industry: Quality control and process optimization in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of D-Ribulose-13C involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy. The carbon-13 label allows researchers to observe the fate of the molecule in real-time, providing insights into the molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Ribulose: The non-labeled form of D-Ribulose-13C.
D-Xylulose: Another five-carbon sugar with a ketone group at the second carbon position.
D-Arabinose: A five-carbon sugar with an aldehyde group instead of a ketone
Uniqueness
The uniqueness of this compound lies in its carbon-13 label, which makes it a valuable tool for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
(3R,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-USGVHLPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)[13CH2]O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


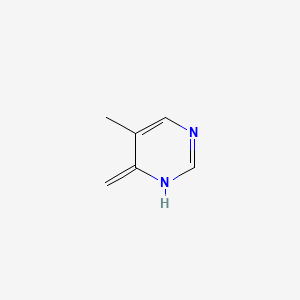
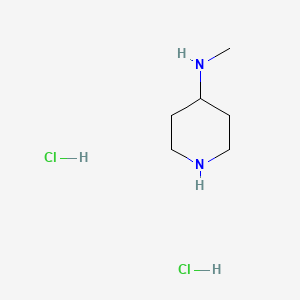
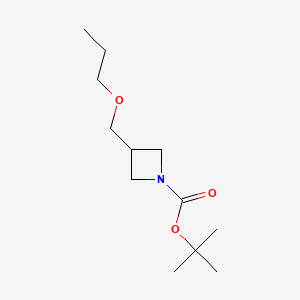
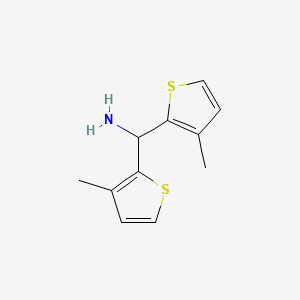
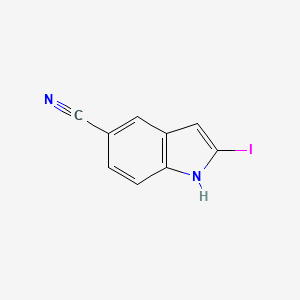
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
